molecular formula C8H20F6NP B12815707 Dibutylamine hexafluorophosphate

Dibutylamine hexafluorophosphate

Cat. No.: B12815707
M. Wt: 275.22 g/mol
InChI Key: UFTCLBFPWIBWFD-UHFFFAOYSA-O
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Description

Dibutylamine hexafluorophosphate is a chemical compound that combines dibutylamine, an organic amine, with hexafluorophosphate, an inorganic anion. Dibutylamine is a colorless liquid with a fishy odor, commonly used as a corrosion inhibitor, emulsifier, and flotation agent . Hexafluorophosphate is often used in ionic liquids and as an electrolyte in lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylamine hexafluorophosphate typically involves the reaction of dibutylamine with hexafluorophosphoric acid or its salts. One common method is to react dibutylamine with hexafluorophosphoric acid in an aqueous solution, followed by purification through crystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dibutylamine hexafluorophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds .

Mechanism of Action

The mechanism of action of dibutylamine hexafluorophosphate involves its interaction with molecular targets through ionic and covalent bonding. The hexafluorophosphate anion can participate in ion-pairing interactions, while the dibutylamine moiety can engage in hydrogen bonding and nucleophilic attacks. These interactions influence various molecular pathways, including those involved in catalysis and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutylamine hexafluorophosphate is unique due to its specific combination of dibutylamine and hexafluorophosphate, which imparts distinct chemical properties and reactivity. Its ability to act as both a nucleophile and a catalyst makes it versatile in various applications .

Properties

Molecular Formula

C8H20F6NP

Molecular Weight

275.22 g/mol

IUPAC Name

N-butylbutan-1-amine;hydron;hexafluorophosphate

InChI

InChI=1S/C8H19N.F6P/c1-3-5-7-9-8-6-4-2;1-7(2,3,4,5)6/h9H,3-8H2,1-2H3;/q;-1/p+1

InChI Key

UFTCLBFPWIBWFD-UHFFFAOYSA-O

Canonical SMILES

[H+].CCCCNCCCC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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